An In-depth Technical Guide to Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate: Synthesis, Characterization, and Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, a compound of interest...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents a projected synthesis pathway, predicted physicochemical and spectral properties, and a comparative analysis with its key structural isomers and precursors. By leveraging established principles of organic chemistry and data from closely related analogs, this guide offers a robust theoretical framework to inform the synthesis, characterization, and potential applications of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Introduction: Unveiling a Promising Scaffold
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a bifunctional organic molecule that incorporates a methyl benzoate moiety and a secondary amino alcohol side chain. This unique structural arrangement offers a versatile scaffold for further chemical modifications, making it a promising building block in drug discovery and the development of novel materials. The presence of a secondary amine, a hydroxyl group, and an ester provides multiple reactive sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties.
The structural isomer, Methyl 4-[(2-hydroxyethyl)amino]benzoate, where the amino group is directly attached to the aromatic ring, has been investigated for various applications. However, the introduction of a methylene (-CH2-) spacer between the aromatic ring and the nitrogen atom in Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is anticipated to significantly alter its conformational flexibility, basicity, and overall biological activity profile. This guide aims to provide a detailed prospective analysis of this lesser-explored compound.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate involves the nucleophilic substitution of a benzylic halide with 2-aminoethanol (ethanolamine). The starting material, Methyl 4-(bromomethyl)benzoate, is a commercially available reagent.
Figure 1: Proposed synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Experimental Protocol:
Reaction Setup: To a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add 2-aminoethanol (2.2 eq). The excess 2-aminoethanol acts as both the nucleophile and a base to neutralize the hydrobromic acid byproduct.
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate and its relevant analogs. The predictions for the target compound are based on structure-property relationships and data from similar molecules.
Soluble in methanol, ethanol, DMSO, and chloroform. Limited solubility in water.
Data not available
Data not available
Very soluble in water; Miscible
Insoluble in water, soluble in organic solvents.
Predicted Spectral Properties
The anticipated spectral data for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate are outlined below. These predictions are crucial for the characterization and identification of the synthesized compound.
1H NMR Spectroscopy (Predicted)
Aromatic Protons: Two doublets in the range of δ 7.4-8.0 ppm, corresponding to the para-substituted benzene ring.
Methyl Ester Protons: A singlet around δ 3.9 ppm.
Benzylic Protons (-CH2-N): A singlet around δ 3.8 ppm.
Ethyl Protons (-N-CH2-CH2-OH): Two triplets around δ 2.8 ppm and δ 3.6 ppm.
Hydroxyl and Amine Protons: Broad singlets, chemical shifts dependent on solvent and concentration.
13C NMR Spectroscopy (Predicted)
Carbonyl Carbon: A signal around δ 167 ppm.
Aromatic Carbons: Signals in the range of δ 128-145 ppm.
Methyl Ester Carbon: A signal around δ 52 ppm.
Benzylic Carbon (-CH2-N): A signal around δ 54 ppm.
Ethyl Carbons (-N-CH2-CH2-OH): Signals around δ 51 ppm and δ 61 ppm.
Infrared (IR) Spectroscopy (Predicted)
O-H Stretch: A broad band in the region of 3300-3400 cm-1.
N-H Stretch: A moderate band around 3300 cm-1 (secondary amine).
C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm-1.
C=O Stretch (ester): A strong, sharp band around 1720 cm-1.
C=C Stretch (aromatic): Bands in the region of 1600-1450 cm-1.
C-O Stretch: A strong band in the region of 1200-1300 cm-1.
Mass Spectrometry (Predicted)
Molecular Ion (M+): A peak at m/z = 209.
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the methoxy group (-OCH3), the ethoxycarbonyl group (-COOCH3), and cleavage of the benzylic C-N bond.
Comparative Structural Analysis
The subtle difference in the placement of the nitrogen atom between Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate and its isomer, Methyl 4-[(2-hydroxyethyl)amino]benzoate, has profound implications for their chemical properties and potential biological activities.
Figure 2: Structural comparison and implications.
Basicity: The nitrogen atom in Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a benzylic amine, which is significantly more basic than the nitrogen in the aniline derivative, Methyl 4-[(2-hydroxyethyl)amino]benzoate. In the latter, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability for protonation.
Conformational Flexibility: The methylene spacer in the target compound allows for greater rotational freedom of the amino-alcohol side chain relative to the aromatic ring. This increased flexibility can be crucial for binding to biological targets.
Reactivity: The aniline-type nitrogen in the isomer is more susceptible to oxidation, while the benzylic amine in the target compound is more prone to N-alkylation and other reactions typical of secondary amines.
Potential Applications in Drug Development and Materials Science
The structural features of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate make it an attractive starting point for the synthesis of a wide range of derivatives with potential applications in:
Pharmaceuticals: The scaffold can be elaborated to design novel enzyme inhibitors, receptor antagonists, or other biologically active molecules. The secondary amine and hydroxyl groups provide handles for introducing pharmacophoric features.
Polymers and Materials: The bifunctional nature of the molecule allows it to be used as a monomer in the synthesis of polyesters, polyamides, and other polymers with tailored properties. The hydroxyl group can be used for grafting onto surfaces or other polymer backbones.
Conclusion
References
LookChem. Methyl 4-(aminomethyl)benzoate. [Link] [Accessed March 27, 2026].
A-Z Chemical. N-Benzylethanolamine(104-63-2)MSDS Melting Point Boiling Density Storage Transport. [Link] [Accessed March 27, 2026].
PubChem. Methyl 4-(aminomethyl)benzoate. [Link] [Accessed March 27, 2026].
NextSDS. methyl 4-[(2-hydroxyethyl)amino]benzoate — Chemical Substance Information. [Link] [Accessed March 27, 2026].
Loba Chemie. N-BENZYLETHANOLAMINE | 104-63-2. [Link] [Accessed March 27, 2026].
Google Patents. Process for preparing methyl 4-(aminomethyl)
Google Patents. Process for preparing methyl 4-(aminomethyl)
PubChem. Methyl 4-(bromomethyl)benzoate. [Link] [Accessed March 27, 2026].
ChemicalBook. N-Benzylethanolamine - ChemBK. [Link] [Accessed March 27, 2026].
PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride. [Link] [Accessed March 27, 2026].
CAS registry number for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 4-((2-hydroxyethyl)amino)benzoate, a versatile chemical intermediate. While specif...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-((2-hydroxyethyl)amino)benzoate, a versatile chemical intermediate. While specific literature on this compound (CAS No. 126993-07-5) is limited, this document extrapolates from established chemical principles and data from closely related p-aminobenzoic acid (PABA) derivatives to present its physicochemical properties, proposed synthesis protocols, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the unique structural features of this compound in their work. The information herein is synthesized with a focus on practical application, experimental causality, and robust scientific grounding.
Introduction and Chemical Identity
Methyl 4-((2-hydroxyethyl)amino)benzoate is a derivative of p-aminobenzoic acid (PABA), a well-established scaffold in medicinal chemistry and materials science. The molecule incorporates a methyl ester, a secondary amine, and a primary alcohol, offering multiple points for chemical modification. This trifunctional nature makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers.
Table 1: Chemical Identity and Physicochemical Properties
Property
Value
Source
CAS Registry Number
126993-07-5
Hoffman Fine Chemicals
Molecular Formula
C₁₀H₁₃NO₃
Hoffman Fine Chemicals
Molecular Weight
195.22 g/mol
Hoffman Fine Chemicals
IUPAC Name
methyl 4-[(2-hydroxyethyl)amino]benzoate
Canonical SMILES
C1=CC(=CC=C1NCCO)C(=O)OC
Physical Form
Solid (predicted)
Solubility
Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.
Proposed Synthesis Methodologies
Method 1: Nucleophilic Substitution of a Halogenated Benzoate
This approach involves the reaction of a methyl 4-halobenzoate with 2-aminoethanol (ethanolamine). The reaction proceeds via a nucleophilic aromatic substitution mechanism, which can be facilitated by the presence of a copper catalyst (Ullmann condensation) or by using a highly activated aryl halide (e.g., methyl 4-fluorobenzoate).
Experimental Protocol: Synthesis via Nucleophilic Substitution
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq.), ethanolamine (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality of Experimental Choices:
Excess Ethanolamine: Using a slight excess of ethanolamine helps to drive the reaction to completion.
Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.
Copper(I) Iodide: Catalyzes the carbon-nitrogen bond formation in this Ullmann-type reaction.
High-Boiling Point Solvent: Necessary to achieve the required reaction temperature for the nucleophilic aromatic substitution.
Method 2: Reductive Amination of a Formyl Benzoate
This alternative route involves the reaction of methyl 4-formylbenzoate with ethanolamine to form a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine.
Experimental Protocol: Synthesis via Reductive Amination
Schiff Base Formation: In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 eq.) and ethanolamine (1.1 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours.
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
Quenching: Carefully quench the reaction by the slow addition of water.
Solvent Removal: Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
Causality of Experimental Choices:
Methanol as Solvent: A good solvent for both the reactants and the reducing agent.
Sodium Borohydride: A mild and selective reducing agent for the imine functional group, which will not reduce the ester.
Portion-wise Addition: Controls the exothermic reaction of the reducing agent with the solvent and any remaining water.
Diagram 1: Proposed Synthetic Pathways
Caption: Two proposed synthetic routes to Methyl 4-((2-hydroxyethyl)amino)benzoate.
Potential Applications in Research and Development
The aminobenzoate scaffold is a cornerstone in the development of various functional molecules.[1] The unique combination of functional groups in Methyl 4-((2-hydroxyethyl)amino)benzoate suggests its utility in several areas:
Pharmaceutical Intermediate
Aminobenzoate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] The subject molecule could serve as a precursor for more complex APIs. The secondary amine and primary alcohol can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the hydroxyl group can be used for conjugation to other molecules to improve solubility or for targeted delivery.
Diagram 2: Role as a Pharmaceutical Intermediate
Caption: Potential modification sites for developing APIs.
Polymer and Materials Science
The presence of a hydroxyl group and an aromatic amine makes this compound a potential monomer for the synthesis of specialty polymers. It could be incorporated into polyesters, polyamides, or polyurethanes to impart specific properties such as improved thermal stability, altered solubility, or the ability to chelate metal ions.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 4-((2-hydroxyethyl)amino)benzoate is not widely available, precautions for handling related aromatic amines and esters should be followed.
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
Methyl 4-((2-hydroxyethyl)amino)benzoate is a chemical intermediate with significant potential in both pharmaceutical and materials science research. Although detailed characterization and application data for this specific molecule are currently limited in public literature, this guide provides a solid foundation for its synthesis and potential uses based on established chemical principles and the known properties of related compounds. It is our hope that this technical guide will stimulate further research into the properties and applications of this versatile molecule.
References
Hoffman Fine Chemicals. CAS 126993-07-5 | Methyl 4-((2-hydroxyethyl)amino)benzoate. [Link]
Garg, N. K., et al. Patents & Products. UCLA. [Link]
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate. In the absence of extensive published quantitative data for this specific molecule, this guide focuses on predicting its solubility based on its structural and physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, adhering to the highest standards of scientific integrity. This document is intended to be a practical resource for researchers in drug development and chemical synthesis, enabling them to effectively work with this compound.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle. From initial synthesis and purification to formulation and bioavailability, understanding a compound's solubility is paramount. Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, with its unique combination of functional groups, presents an interesting case for solubility analysis. This guide will delve into the theoretical and practical aspects of its solubility in organic solvents.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. To predict the solubility of methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, we must first examine its molecular structure and the nature of its functional groups.
Molecular Structure:
Methyl Benzoate Group: The methyl ester of the benzoic acid provides a degree of lipophilicity and is characteristic of many organic compounds. Benzoate esters are generally miscible with many organic solvents.[1][2]
Amino Group (-NH-): The secondary amine is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. This group contributes to the molecule's polarity.[3][4]
Hydroxyl Group (-OH): The primary alcohol is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its propensity to dissolve in polar solvents.[3][5]
Methylene Spacers (-CH2-): These aliphatic linkers contribute to the nonpolar character of the molecule.
Predicted Solubility:
Based on its structure, methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is an amphiphilic molecule with both polar and nonpolar regions. This duality will dictate its solubility in different classes of organic solvents.
Solvent Class
Representative Solvents
Predicted Solubility of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
The hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules. The overall polarity of the compound is well-matched with these solvents.[3][5]
The polar nature of these solvents will interact favorably with the polar functional groups of the solute. The lack of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents.
Moderately Polar
Acetone, Ethyl Acetate
Moderate to Low
These solvents have a lower dielectric constant and are less effective at solvating the highly polar hydroxyl and amino groups.
Nonpolar
Hexane, Toluene, Diethyl Ether
Low to Insoluble
The significant polarity of the solute, particularly due to the hydroxyl and amino groups, makes it incompatible with nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions would not be compensated by the weak solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain accurate, quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.
Causality Behind Experimental Choices
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Agitation ensures maximum surface area contact for dissolution, and a prolonged equilibration time is crucial to reach a stable saturated state. Temperature control is critical as solubility is highly temperature-dependent. Centrifugation and filtration are employed to effectively separate the saturated solution from any remaining solid particles, which is essential for accurate quantification.[8]
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Centrifuge
Syringes and chemically inert syringe filters (e.g., PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Protocol:
Preparation of Saturated Solutions:
Add an excess amount of solid methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate to a series of vials. A visible excess of solid should remain at the bottom of the vial.
Add a known volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[6]
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
Centrifuge the vials at a high speed to pellet the undissolved solid.
Sample Collection:
Carefully withdraw a known volume of the supernatant using a syringe.
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining microscopic particles.[8]
Quantification by HPLC:
Prepare a series of standard solutions of methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate of known concentrations in the same solvent.
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate (C₁₁H₁₅NO₃) is a fine chemical intermediate characterized by a benzoate ester core, a secondary amine, and a hydroxyethyl moiety. As a Senior Application Scientist, evaluating the in vitro toxicity of such a compound requires moving beyond generic screening. We must design a targeted, self-validating profiling strategy that addresses the specific structural liabilities of the molecule—most notably, the risk of N-nitrosation of the secondary amine and the metabolic hydrolysis of the ester linkage. This whitepaper outlines the mechanistic rationale, predictive quantitative thresholds, and rigorous experimental protocols required to establish a robust safety profile for this compound.
Part 1: Structural Toxicology & Mechanistic Rationale
To design an effective in vitro testing cascade, we must first deconstruct the molecule into its toxicologically relevant pharmacophores. Experimental choices are directly dictated by these structural features.
The Secondary Amine: N-Nitrosation Risk (NDSRIs)
The most critical toxicological liability of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is its secondary amine group. Under acidic conditions or in the presence of trace nitrites (common in pharmaceutical excipients), secondary amines can undergo N-nitrosation to form Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Nitrosamines are potent cohort-of-concern mutagens. Consequently, standard genotoxicity screening is insufficient. We must employ an enhanced 2 using a pre-incubation methodology to accurately detect the mutagenic potential of any formed N-nitrosamines[2].
The Benzoate Ester: Intracellular Hydrolysis
Benzoate esters are highly susceptible to cleavage by ubiquitous intracellular carboxylesterases (CES1 in the liver, CES2 in the intestine/skin). The hydrolysis of this compound yields 4-{[(2-hydroxyethyl)amino]methyl}benzoic acid and trace amounts of methanol. Because the parent compound is a prodrug-like ester, cytotoxicity assays must be performed in metabolically competent cell lines (e.g., HepG2) to ensure that the observed toxicity profile accounts for both the parent ester and its acidic metabolite.
The Basic Amine + Aromatic Ring: hERG Liability
The spatial arrangement of a basic amine separated from a lipophilic aromatic ring by a short linker is a recognized pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Blockade of this channel delays myocardial repolarization (QT interval prolongation). Therefore, patch-clamp electrophysiology is a mandatory component of the safety evaluation[4].
Fig 1: Dual metabolic and degradation pathways highlighting ester hydrolysis and N-nitrosation risks.
Part 2: Quantitative Data Summary
Based on structural read-across from analogous benzylidene amino benzoate derivatives and secondary alkanolamines, the following table summarizes the predictive in vitro toxicity thresholds. These metrics serve as baseline acceptance criteria for experimental validation.
Assay / Parameter
Target System
Predictive Threshold
Toxicological Significance
Cytotoxicity (IC₅₀)
HepG2 (Hepatocytes)
> 100 µM
Indicates low intrinsic hepatotoxicity of the parent ester and its acid metabolite[5].
Cytotoxicity (IC₅₀)
HaCaT (Keratinocytes)
> 150 µM
Suggests high dermal tolerance, relevant if utilized in topical applications.
Genotoxicity
S. typhimurium (Ames)
Negative (Parent)
Confirms the baseline amino-benzoate core does not intercalate DNA.
Genotoxicity (NDSRI)
S. typhimurium + S9
Monitor closely
Identifies mutagenic risk if the secondary amine undergoes nitrosation[6].
Cardiotoxicity (IC₅₀)
hERG (Kv11.1)
> 50 µM
Confirms the flexible basic amine does not significantly block repolarizing K+ currents[3].
Part 3: Core Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in causality and strict control mechanisms.
Cytotoxicity Profiling: Enhanced MTT Assay
Causality: We utilize the 5 because it measures mitochondrial succinate dehydrogenase activity, providing a direct readout of cellular metabolic viability[5]. HepG2 cells are selected to account for hepatic esterase activity.
Self-Validation: The inclusion of a known cytotoxic agent (e.g., Doxorubicin) ensures assay sensitivity, while vehicle controls (0.1% DMSO) ensure the solvent is not masking or exacerbating toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 and HaCaT cells at a density of 1 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final test concentrations (1, 10, 50, 100, and 200 µM). Critical: Final DMSO concentration must not exceed 0.1% v/v.
Exposure: Aspirate media and apply compound dilutions. Include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.
Solubilization & Reading: Remove media, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Genotoxicity: OECD 471 Ames Test (Pre-Incubation Method)
Causality: Standard plate incorporation Ames tests frequently yield false negatives for nitrosamines. Nitrosamines require metabolic activation by CYP2E1 (present in the S9 fraction) to form reactive diazonium ions[6]. The pre-incubation method allows the compound, bacteria, and S9 fraction to interact in a concentrated liquid state before agar plating, drastically increasing the detection sensitivity for NDSRIs[1]. Furthermore, DMSO is a known CYP2E1 inhibitor; thus, we mandate the use of acetonitrile or water as the solvent[2][6].
Step-by-Step Methodology:
Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight.
Metabolic Activation (S9): Prepare 10% rat liver S9 mix (induced by Aroclor 1254 or phenobarbital/β-naphthoflavone) supplemented with NADP and glucose-6-phosphate.
Pre-Incubation: In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of the test compound dissolved in acetonitrile (concentrations ranging from 5 to 5000 µ g/plate ).
Incubation: Shake the tubes gently at 37°C for 30 minutes. This step is the critical differentiator for secondary amine/nitrosamine evaluation.
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, mix rapidly, and pour onto minimal glucose agar plates.
Analysis: Incubate plates for 48-72 hours at 37°C. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).
Fig 2: High-throughput in vitro screening workflow optimized for secondary amine benzoate esters.
References
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA).
The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny. ACS Publications.
Estimation of acceptable daily intake values based on modeling and in vivo mutagenicity of NDSRIs. Ovid / Health Physics.
Computational and Experimental Insights into the Anticancer Activity of Benzylidene Amino Benzoate Derivatives: A Study Based on Docking, DFT, and In Vitro Assays. ResearchGate.
New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy. DiVA Portal.
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ACS Publications.
A Technical Guide to the Preliminary Stability Testing of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Foreword: Charting the Course for Stability Assessment In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its potential therapeutic success. An...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Course for Stability Assessment
In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its potential therapeutic success. An unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and a truncated shelf-life, ultimately jeopardizing patient safety and therapeutic efficacy. This guide provides a comprehensive framework for conducting preliminary stability testing on Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, a molecule of interest in pharmaceutical research.
As no comprehensive stability data for this specific molecule is publicly available, this document serves as a prospective protocol, grounded in established scientific principles and regulatory expectations. We will dissect the molecule's structure to anticipate its vulnerabilities and design a robust forced degradation study to unmask its degradation pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step methodologies. Our approach is rooted in the principles of scientific integrity, ensuring that the experimental design is self-validating and the resulting data is reliable and interpretable.
Molecular Profile and Predicted Labilities
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a multi-functional molecule, and an understanding of its chemical architecture is paramount to predicting its stability.
Ester Functional Group: The methyl benzoate moiety is a primary site of potential degradation. Esters are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, which would cleave the ester bond to yield benzoic acid and methanol.[1][2]
Secondary Amine and Hydroxyl Groups: The (2-hydroxyethyl)amino]methyl side chain contains a secondary amine and a primary alcohol. These groups are prone to oxidation, which can lead to a variety of degradation products, including N-oxides, aldehydes, or carboxylic acids.[]
Aromatic Ring: The benzene ring is generally stable but can be susceptible to photolytic degradation under exposure to high-energy light.[1]
Based on this structural analysis, the primary anticipated degradation pathways are hydrolysis and oxidation. Photodegradation is also a potential, albeit likely less significant, pathway.
Experimental Design: A Forced Degradation Strategy
Forced degradation, or stress testing, is a critical component of preliminary stability assessment.[4] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation and elucidate its degradation profile.[5] Our experimental design will encompass hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4] This level of degradation is sufficient to produce and identify major degradation products without overwhelming the analytical system.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the observed rate of degradation. A stability-indicating analytical method is crucial for these studies.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[6]
Preparation of Stock Solution
Accurately weigh approximately 10 mg of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Dissolve in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v), to a final concentration of 1 mg/mL. This will serve as the stock solution for all stress conditions.
Hydrolytic Stress
Acidic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Incubate the solution in a water bath at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
Basic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Maintain the solution at room temperature.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
Oxidative Stress
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
Maintain the solution at room temperature, protected from light.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Dilute the aliquots with the mobile phase for HPLC analysis.
Thermal Stress
Solid State:
Place a thin layer of the solid API in a vial.
Expose to 80°C in a thermostatically controlled oven for 7 days.
At the end of the study, dissolve the solid in the solvent to the target concentration for HPLC analysis.
Solution State:
Incubate the stock solution at 80°C.
Withdraw aliquots at 0, 24, 48, and 72 hours.
Dilute the aliquots with the mobile phase for HPLC analysis.
Photolytic Stress
Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
A control sample should be protected from light with aluminum foil to assess the contribution of thermal degradation during the study.
Analyze the samples after the exposure period.
Analytical Methodology: A Stability-Indicating HPLC Method
The cornerstone of a successful stability study is a validated, stability-indicating analytical method capable of separating the parent compound from all potential degradation products.[6]
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan, likely around 230-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Method development will involve optimizing the mobile phase composition and gradient to achieve adequate resolution between the parent peak and any degradant peaks.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results (Example Data)
Stress Condition
Time (hours)
Parent Compound (%)
Major Degradant 1 (%)
Major Degradant 2 (%)
Total Degradation (%)
0.1 M HCl, 60°C
24
85.2
12.1 (RRT 0.8)
-
14.8
0.1 M NaOH, RT
8
79.8
18.5 (RRT 0.8)
-
20.2
3% H₂O₂, RT
24
92.5
-
6.3 (RRT 1.2)
7.5
Thermal (Solution), 80°C
72
98.1
-
-
1.9
Photolytic
-
99.2
-
-
0.8
RRT = Relative Retention Time
From this example data, we can infer that the compound is most susceptible to basic and acidic hydrolysis, leading to the formation of a primary degradant with a relative retention time of 0.8. It also shows some sensitivity to oxidation. The compound is relatively stable under thermal and photolytic stress.
Proposing a Degradation Pathway
Based on the forced degradation results and the known chemical properties of the functional groups, a putative degradation pathway can be proposed.
Caption: Predicted primary degradation pathways.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the preliminary stability testing of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate. By systematically evaluating the molecule's response to hydrolytic, oxidative, thermal, and photolytic stress, a clear understanding of its intrinsic stability can be achieved. The data generated from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and establishing proper storage conditions.[7]
The next steps would involve the structural elucidation of the major degradation products using techniques such as LC-MS/MS and NMR. Furthermore, a long-term stability study under ICH-recommended storage conditions would be necessary to determine the compound's shelf-life and support regulatory filings.
References
Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
Jain, P. S., et al. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research. [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Waterman, K. C. (2021, March 25). Understanding the chemical basis of drug stability and degradation. European Pharmaceutical Review. [Link]
US Pharmacopeial Convention. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. [Link]
Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of isolation and characterization of impurities in pharmaceuticals. Academic press.
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH.
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. ICH.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
ResearchGate. (n.d.). Summary of forced degradation results. [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Institutes of Health. [Link]
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. [Link]
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Introduction Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.[1][2] Its structure incorporates a methyl ester, a secondary amine, and a primary alcohol, offering multiple points for further chemical modification. This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a one-pot reductive amination of methyl 4-formylbenzoate with ethanolamine. This method is noted for its efficiency, mild reaction conditions, and operational simplicity, making it highly suitable for drug development and medicinal chemistry research.[3][4]
The core of this protocol is the reductive amination reaction, a cornerstone of modern amine synthesis.[5] This process involves the initial formation of an imine intermediate from the condensation of an aldehyde (methyl 4-formylbenzoate) and a primary amine (ethanolamine), which is then reduced in situ to the desired secondary amine.[3][6] The choice of sodium borohydride (NaBH₄) as the reducing agent is critical; it is a mild and selective reagent that effectively reduces the imine intermediate without affecting the methyl ester functionality.[7][8]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium borohydride reacts with water to produce flammable hydrogen gas; handle with care.
Experimental Protocol
This protocol is designed for a one-pot synthesis, which is efficient and minimizes handling of intermediates.[6]
Step-by-Step Procedure
Reaction Setup:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-formylbenzoate (8.21 g, 50.0 mmol).
Add 100 mL of anhydrous methanol to dissolve the aldehyde completely.
Amine Addition and Imine Formation:
To the stirred solution, add ethanolamine (3.36 g, 3.3 mL, 55.0 mmol, 1.1 equivalents) dropwise at room temperature.
Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane), observing the consumption of the starting aldehyde.
Reduction of the Imine:
Cool the reaction mixture to 0 °C using an ice-water bath.
Slowly add sodium borohydride (2.08 g, 55.0 mmol, 1.1 equivalents) to the cooled, stirred solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction.[10]
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
Reaction Quench and Work-up:
Carefully quench the reaction by slowly adding 50 mL of deionized water.
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
Transfer the remaining aqueous slurry to a 500 mL separatory funnel.
Extract the aqueous layer with dichloromethane (3 x 75 mL).
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any acidic byproducts, followed by brine (50 mL) to remove residual water.[11][12]
Drying and Solvent Removal:
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to afford the pure Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate as a viscous oil or low-melting solid.
Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Expected Results and Characterization
The purified product, Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, is typically obtained as a clear, viscous oil or a white to off-white solid.
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted aldehyde after the initial 1-hour stirring, extend the imine formation time before adding NaBH₄. The reaction is typically driven by the subsequent reduction step.
Low Yield: Low yields can result from moisture inactivating the NaBH₄ or from hydrolysis of the ester during work-up.[16] Ensure anhydrous methanol is used and that the work-up with aqueous sodium bicarbonate is not overly prolonged.
Side Product Formation: A potential side product is the di-alkylation of ethanolamine. Using a slight excess of the amine (1.1 eq) helps to minimize the formation of the starting aldehyde reacting with the product amine. Another potential side product is the reduction of the ester group, though NaBH₄ is generally not strong enough to reduce esters under these mild conditions.[8]
Purification Difficulties: The product's polarity, due to the amine and alcohol groups, can sometimes lead to tailing on silica gel columns. Adding a small amount of triethylamine (~0.5%) to the eluent can help to improve peak shape and separation.
Conclusion
This application note details a robust and reproducible one-pot protocol for the synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate. The reductive amination strategy offers high yields and operational simplicity, avoiding the need to isolate the intermediate imine. This method is highly adaptable and serves as a reliable foundation for researchers in drug discovery and organic synthesis requiring access to this versatile chemical building block.
References
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024, June 17). YouTube. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Bundgaard, H., & Nielsen, N. M. (1989). N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs. International Journal of Pharmaceutics, 51(2), 173-183. Retrieved from [Link]
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Doxsee, K. M., & Hutchinson, J. E. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(6), 1093-1096. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]
Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
SpectraBase. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]
Reddit. (2024, August 14). Reduction of imine. Retrieved from [Link]
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]
Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Retrieved from [Link]
Pearson+. (n.d.). Reductive amination of aldehydes and ketones is a versatile metho.... Retrieved from [Link]
ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link]
Myers, A. (n.d.). Reductive Amination. Retrieved from [Link]
Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
SpectraBase. (n.d.). Methyl 4-amino-2-methoxybenzoate. Retrieved from [Link]
SpringerLink. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
PubChem - NIH. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
Chegg.com. (2018, January 14). Solved More specifically, the reduction of methyl. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate via One-Pot Reductive Amination
Introduction & Retrosynthetic Rationale
The synthesis of secondary amines bearing multiple heteroatom functionalities is a cornerstone of modern drug development and medicinal chemistry. The target molecule, Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, is a highly functionalized scaffold featuring a benzoate ester, a benzylic secondary amine, and a primary aliphatic alcohol.
To construct this framework, the most atom-economical and scalable approach is the reductive amination of an aldehyde with a primary amine[1]. Retrosynthetically, this carbon-nitrogen bond can be formed via two distinct pairings:
Causality of Selection: Route B is vastly superior from a practical standpoint. 2-Hydroxyacetaldehyde is highly unstable and prone to rapid dimerization and polymerization. Conversely, methyl 4-formylbenzoate and ethanolamine are bench-stable, commercially abundant, and highly reactive toward imine condensation, ensuring a clean and predictable reaction profile.
Mechanistic Pathway & Reagent Selection
The transformation proceeds via the nucleophilic addition of the amine to the aldehyde to form a transient hemiaminal. This intermediate undergoes acid-catalyzed dehydration to yield an electrophilic iminium ion, which is subsequently trapped by a hydride source to form the final secondary amine[1].
For this specific transformation, Sodium Triacetoxyborohydride (STAB,
NaBH(OAc)3
) is the optimal reducing agent[2].
Causality: The electron-withdrawing acetoxy ligands on STAB stabilize the boron-hydrogen bond, rendering it a uniquely mild reducing agent. It reacts exceptionally fast with protonated iminium ions but is kinetically inert toward the starting aldehyde and the ester functionality of the target molecule[3]. This differential reactivity allows the reaction to be run in a highly efficient "one-pot" format without the need to pre-form and isolate the unstable imine[2].
Figure 1: Mechanistic pathway of the reductive amination yielding the target secondary amine.
Quantitative Optimization Data
Selecting the correct hydride source is critical for maximizing yield, preventing over-reduction, and avoiding toxic byproducts. Table 1 summarizes the operational metrics of common reducing agents for this class of reaction[2],[3],[1].
Table 1: Comparative Analysis of Reducing Agents for Reductive Amination
Sub-optimal - Toxic byproducts and strict pH control needed.
NaBH4
Strong
Low
Low
MeOH, EtOH
Poor - Rapidly reduces the starting aldehyde to an alcohol.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding correctly at each operational stage, minimizing downstream failures.
Reagents Required:
Methyl 4-formylbenzoate: 1.0 equivalent (eq)
Ethanolamine: 1.1 eq
Sodium Triacetoxyborohydride (STAB): 1.5 eq
1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 0.2 M relative to aldehyde
Step-by-Step Methodology:
Reagent Mixing: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4-formylbenzoate (1.0 eq) and dissolve in anhydrous DCE (0.2 M).
Amine Addition: Add ethanolamine (1.1 eq) dropwise at room temperature.
Self-Validation Checkpoint 1: Stir for 30–60 minutes. Analyze via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The UV-active aldehyde spot should diminish, replaced by a highly polar, baseline-hugging spot corresponding to the imine/hemiaminal.
Reduction: Once imine formation is confirmed, add STAB (1.5 eq) portionwise over 10 minutes.
Causality: Portionwise addition controls the exothermic hydride transfer, preventing thermal spikes that could lead to unwanted side reactions or degradation.
Reaction Maturation: Stir the suspension at room temperature for 2–4 hours.
Self-Validation Checkpoint 2: Analyze via TLC using DCM/MeOH (9:1) with 1%
NH4OH
. The product will appear as a new UV-active spot that stains positively (blue/purple) with a Ninhydrin dip, confirming the successful generation of a secondary amine.
Quenching: Carefully quench the reaction by adding saturated aqueous
NaHCO3
dropwise until pH 8 is reached.
Self-Validation Checkpoint 3: Vigorous effervescence (
H2
gas evolution) will occur as unreacted STAB is destroyed. Wait until bubbling completely ceases before proceeding.
Extraction (Critical Field-Proven Insight): Extract the aqueous layer with a 4:1 (v/v) mixture of DCM and Isopropanol (3 x 20 mL).
Causality: The target molecule contains both a primary hydroxyl and a secondary amine group, making it highly water-soluble due to extensive hydrogen bonding. Standard DCM extraction will result in poor recovery. The addition of isopropanol disrupts the aqueous hydration shell, forcing the highly polar product into the organic phase.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM to 9:1 DCM/MeOH. Note: Include 1%
Et3N
or
NH4OH
in the eluent to prevent the basic amine from irreversibly streaking on the acidic silica gel.
Figure 2: Step-by-step operational workflow for the one-pot reductive amination protocol.
References[2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry. https://pubs.acs.org/doi/10.1021/jo960057x[3] Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. https://www.organic-chemistry.org/chemicals/oxidations/sodium-triacetoxyborohydride.shtm[1] Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
Application Note: Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate as a Versatile Bifunctional Scaffold in Drug Discovery
Executive Summary & Structural Rationale In modern medicinal chemistry, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and G-protein coupled receptor (GPCR) ligan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and G-protein coupled receptor (GPCR) ligands—relies heavily on versatile, bifunctional building blocks. Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate (CAS: 1039830-06-2) is a highly privileged pharmaceutical intermediate that offers three distinct, orthogonally reactive functional groups:
A Secondary Amine: Primed for N-alkylation, N-acylation, or reductive amination.
A Primary Alcohol: Capable of extension via etherification, conversion to a leaving group (e.g., mesylate), or oxidation.
A Methyl Ester: Acting as a masked carboxylic acid that prevents zwitterion formation during early synthetic steps, ready to be revealed for late-stage amide coupling.
This application note provides a comprehensive, self-validating workflow for the orthogonal functionalization of this scaffold, focusing on the causality behind reagent selection to ensure high chemoselectivity and yield.
Mechanistic Causality in Orthogonal Functionalization
When working with amino alcohols like CAS 1039830-06-2, the primary synthetic challenge is chemoselectivity —specifically, modifying the secondary amine without inadvertently reacting with the primary hydroxyl group, or vice versa.
The N-Acylation Conundrum
In standard organic solvents (e.g., dichloromethane), reacting an amino alcohol with an acyl chloride often yields a mixture of N-acylated, O-acylated, and N,O-diacylated products. Furthermore, the HCl byproduct generated during the reaction protonates the unreacted secondary amine. Because the protonated amine is no longer nucleophilic, the acyl chloride begins attacking the primary alcohol, destroying chemoselectivity.
To circumvent this, we employ an aqueous phosphate buffer system. As demonstrated in, the buffer acts as a highly efficient HCl scavenger. It maintains the pH around 7.4, ensuring the amine remains deprotonated and highly nucleophilic, while preventing the base-catalyzed O-acylation that occurs at higher pH levels.
The Saponification Strategy
Once the amine is protected or functionalized, the methyl ester must be hydrolyzed to a carboxylic acid for subsequent coupling. While sodium hydroxide (NaOH) in methanol is a common choice, it can be overly harsh, risking the hydrolysis of newly formed amides or causing unwanted side reactions. Instead, we utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran/Water (THF/H₂O) mixture, a standard protocol validated in.
The Causality: THF ensures the organic substrate remains fully dissolved, while water solubilizes the LiOH. Mechanistically, the lithium cation (Li⁺) acts as a mild Lewis acid. It coordinates tightly to the carbonyl oxygen of the methyl ester, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. This allows the hydroxide anion (OH⁻) to attack efficiently at room temperature, ensuring a clean, rapid saponification without degrading sensitive functional groups.
Synthetic Workflow Visualization
Fig 1. Orthogonal functionalization workflow for CAS 1039830-06-2 in drug discovery.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure the mechanistic logic holds true at the bench.
Substrate Solubilization: Dissolve the amino alcohol (1.0 eq) in 10 mL of 0.1 M phosphate buffer in a 50 mL round-bottom flask. Validation: The solution should be homogenous; if the substrate is highly lipophilic, up to 10% v/v of THF can be added as a co-solvent without disrupting the buffer capacity.
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 5 minutes under vigorous magnetic stirring. Causality: Dropwise addition prevents localized pH drops and thermal spikes, suppressing O-acylation.
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 20-30 minutes.
In-Process Control: Monitor via LC-MS. You should observe the mass of the N-acylated product [M+H]⁺ with no trace of the +2 Acyl mass (which would indicate O-acylation).
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting product is typically >95% pure and requires no column chromatography.
Protocol B: Mild Ester Saponification
Objective: Unmask the carboxylic acid for downstream peptide/amide coupling.
Materials:
N-Acylated Intermediate from Protocol A (1.0 eq, ~1 mmol)
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
THF / H₂O (3:1 v/v) (8 mL)
1M HCl (aqueous)
Step-by-Step Methodology:
Solvent Matrix Preparation: Dissolve the N-acylated intermediate in 6 mL of THF. Causality: THF ensures the organic molecule is fully solvated and accessible.
Base Introduction: Dissolve LiOH·H₂O (3.0 eq) in 2 mL of deionized water. Add this aqueous base to the stirring THF solution at room temperature.
Hydrolysis: Stir the biphasic mixture vigorously at 25 °C for 8–12 hours. Validation: TLC (Eluent: 5% MeOH in DCM) will show the disappearance of the higher Rf ester spot and the appearance of a baseline streak corresponding to the lithium carboxylate salt.
Acidification (Critical Step): Cool the mixture to 0 °C. Carefully add 1M HCl dropwise until the pH reaches ~2.0. Causality: Acidification protonates the carboxylate, driving the product into the organic phase during extraction.
Isolation: Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid, ready for HATU or EDC/HOBt mediated coupling.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and the mechanistic drivers for the protocols described above, providing a benchmark for empirical validation.
Buffer neutralizes HCl byproduct, preventing amine protonation and shifting nucleophilicity away from the alcohol.
Ester Saponification
1M LiOH, THF/H₂O (3:1 v/v)
25 °C / 8-12 h
>85% yield (Free Acid formed)
Li⁺ coordinates the carbonyl oxygen, enhancing electrophilicity for OH⁻ attack while preserving sensitive amides.
Application in PROTAC and Kinase Inhibitor Design
In the realm of Targeted Protein Degradation (PROTACs) , CAS 1039830-06-2 serves as an ideal "exit vector" scaffold. The primary alcohol (2-hydroxyethyl group) can be subjected to Williamson ether synthesis or activated for nucleophilic substitution to attach a PEG-based linker. Simultaneously, the unmasked benzoic acid can be coupled to a target-binding ligand (e.g., a kinase inhibitor warhead). The secondary amine provides a tertiary point of diversification, allowing medicinal chemists to tune the physicochemical properties (such as logD and topological polar surface area) by attaching solubilizing groups or rigidifying the linker trajectory.
References
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. Balaji, B. S. (2018).
URL:[Link]
Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies. Chemistry (Weinheim an der Bergstrasse, Germany). Arungundram, S., et al. (2009). (Cited for standard LiOH saponification methodologies).
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low solubility issues with Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound can be challenging. Low aqueous solubility is a frequent hurdle in experimental work, impacting everything from initial in vitro assays to formulation for in vivo studies.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges with Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, ensuring the integrity and success of your experiments.
Understanding the Molecule: A Structural Approach to Solubility
Before troubleshooting, it is crucial to understand the structural features of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate and how they influence its solubility.
Secondary Amine (-NH-): This is the most critical group for understanding aqueous solubility. As a weak base, it can be protonated under acidic conditions (pH < pKa) to form a cationic salt (-NH2+-). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[2]
Ester (-COOCH3): The methyl ester group is relatively nonpolar. It is also susceptible to hydrolysis, particularly under basic conditions (high pH), which would cleave the molecule into methanol and the corresponding carboxylic acid.
Hydroxyl Group (-OH): The presence of a hydroxyl group allows for hydrogen bonding with water, which can provide a modest contribution to aqueous solubility.
Aromatic Ring: The benzene ring is hydrophobic and is a primary contributor to the compound's low solubility in water.
Based on this structure, the compound's aqueous solubility is expected to be highly dependent on pH.
Troubleshooting Guide: Low Solubility Issues
This section is structured to walk you through a logical progression of steps to address solubility problems in a question-and-answer format.
Q1: My Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). Where do I start?
This is a common and expected observation. At neutral pH, the secondary amine is likely in its neutral, free-base form, which has low polarity and thus poor aqueous solubility. The most effective initial strategy is to leverage the pH-dependent nature of the amino group.
Primary Recommendation: Acidification
By lowering the pH, you protonate the secondary amine, creating a salt form of the compound that is much more soluble in water.
Protocol 1: Preparation of an Acidic Stock Solution
Weigh Compound: Accurately weigh the desired amount of your compound.
Add Acidic Solvent: Add a small volume of an acidic solution, such as 10 mM Hydrochloric Acid (HCl). Start with about 80% of your final desired volume.
Facilitate Dissolution: Vortex or sonicate the mixture. The compound should dissolve as the amine is protonated. Gentle warming (to 37°C) can be applied if necessary, but monitor for any signs of degradation.
Volume Adjustment: Once fully dissolved, add the acidic solution to reach your final target concentration and volume.
pH Check: Measure the pH of the final stock solution. This is your concentrated, acidic stock.
This stock solution can then be carefully diluted into your final experimental medium. Be aware that diluting into a neutral buffer will raise the pH and may cause precipitation if the final concentration exceeds the compound's solubility limit at that neutral pH.
Q2: The acidic stock solution works, but how can I find the optimal pH for my compound?
Determining the pH-solubility profile is a critical step for understanding your molecule's behavior. This can be achieved with a simple, small-scale experiment.
Recommendation: Perform a pH-Solubility Screen
This experiment will help you identify the pH at which your compound's solubility is maximized.
Protocol 2: Small-Scale pH-Solubility Screening
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH.
Aliquot Compound: Add an excess amount of the solid compound to a small, fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. The goal is to have undissolved solid at the bottom of each tube.
Equilibrate: Tightly seal the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-24 hours) to ensure equilibrium is reached.
Separate Solid: Centrifuge the tubes at high speed to pellet the undissolved solid.
Quantify Supernatant: Carefully remove an aliquot of the clear supernatant from each tube. Dilute it with a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will give you the pH-solubility profile.
Table 1: Example pH-Solubility Screening Setup
Tube
Buffer System
pH
Volume (mL)
Amount of Compound (mg)
1
Glycine-HCl
2.0
1
5
2
Acetate Buffer
4.0
1
5
3
Phosphate Buffer
6.0
1
5
4
Phosphate Buffer
7.0
1
5
5
PBS
7.4
1
5
6
Tris-HCl
8.0
1
5
Q3: My experiment must be performed at a neutral pH. How do I prevent my compound from precipitating when I dilute my acidic stock solution?
This is a frequent challenge when the required experimental concentration is higher than the compound's intrinsic solubility at the final pH.
Recommendation: Kinetically Trapping the Solubilized State
The key is to dilute your concentrated acidic stock solution rapidly into your final, larger volume of neutral buffer with vigorous mixing. This process, often called "dilution before precipitation," aims to disperse the molecules faster than they can nucleate and precipitate.
Protocol 3: Dilution of Acidic Stock into Neutral Buffer
Prepare Final Buffer: Have your final volume of neutral experimental buffer ready in an appropriate container.
Stir Vigorously: Place the buffer on a stir plate with a stir bar and ensure rapid, vigorous stirring to create a vortex.
Rapid Dilution: Quickly inject the required volume of your concentrated acidic stock solution directly into the vortex of the stirring buffer. Do not add it slowly or dropwise, as this encourages precipitation.
Immediate Use: Use the final solution as quickly as possible. Over time, even if it appears clear, the compound may slowly precipitate out of this supersaturated solution.
It is important to recognize that this method creates a kinetically trapped, supersaturated solution which may not be stable long-term. Always run appropriate vehicle controls in your experiments.
Q4: I've tried pH adjustment, but the solubility is still insufficient for my needs. What are my other options?
If pH manipulation alone is not enough, the next step is to use co-solvents to increase the solubilizing capacity of your vehicle. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3]
Protocol 4: Using Co-solvents for Stock Preparation
Select a Co-solvent: Choose a biocompatible co-solvent. Dimethyl sulfoxide (DMSO) is a common starting point for in vitro work due to its high solubilizing power. For in vivo studies, options like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 are often preferred.
Prepare Concentrated Stock: Dissolve the compound in 100% co-solvent to create a high-concentration stock solution. Sonication may be required.
Dilute into Aqueous Medium: Follow the rapid dilution procedure described in Protocol 3 to dilute this co-solvent stock into your final aqueous buffer.
Control for Co-solvent Effects: Always ensure the final concentration of the co-solvent in your experiment is low (typically <1%, and often <0.1% for cell-based assays) and that you run a vehicle control with the same final concentration of the co-solvent.
Table 2: Common Co-solvents for Pharmaceutical Formulations
Co-solvent
Typical Use
Notes
Dimethyl Sulfoxide (DMSO)
In vitro stock solutions
High solubilizing power; can have cellular effects.
Ethanol
In vitro, in vivo
Biocompatible at low concentrations.
Propylene Glycol (PG)
In vivo formulations
Often used in oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)
In vivo formulations
Low toxicity; commonly used in liquid dosage forms.
Q5: Are there more advanced formulation strategies I can consider for in vivo applications or very high concentration requirements?
For particularly challenging cases, especially in drug development, more advanced formulation technologies may be necessary. These often involve creating a specialized delivery system for the molecule.
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[4]
Lipid-Based Formulations: If the compound has sufficient lipophilicity, lipid-based drug delivery systems (LBDDS) can be highly effective. These include microemulsions and self-emulsifying drug delivery systems (SEDDS), where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[5]
Amorphous Solid Dispersions: By dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix, the energy barrier of the crystal lattice is overcome, which can significantly enhance solubility and dissolution rate.[6][7]
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[8][9]
These advanced strategies typically require specialized expertise in formulation science.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for addressing solubility issues with Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Caption: Troubleshooting workflow for low solubility.
Visualizing the Mechanism: pH-Dependent Solubility
The solubility of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is governed by the equilibrium of its secondary amine.
Caption: pH effect on amine protonation and solubility.
Frequently Asked Questions (FAQs)
Q: What is the expected aqueous solubility of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate?
A: Specific experimental data is not widely published. However, based on its structure, which includes a hydrophobic aromatic ring and an ester group, the solubility of the free base form in neutral water is predicted to be very low. The solubility will be significantly higher in acidic conditions (pH < 5).
Q: Is the compound stable in solution? What about ester hydrolysis?
A: The ester functional group is susceptible to hydrolysis, which is accelerated at both very low and, especially, very high pH. For routine use, preparing fresh solutions is highly recommended. If storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles. Acidic stock solutions (pH 3-5) are generally more stable with respect to ester hydrolysis than basic solutions.
Q: What is a good starting organic solvent if I am not using an aqueous system?
A: Based on the properties of similar molecules like methyl 4-aminobenzoate, the compound is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10]
Q: How should I store the solid compound?
A: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
References
Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Vertex AI Search. (n.d.).
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
Vertex AI Search. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Vertex AI Search. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Vertex AI Search. (n.d.). methyl 4-[(2-hydroxyethyl)
Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
Vertex AI Search. (2024, April 10).
Vertex AI Search. (2026, March 20). Solubility enhancement techniques: A comprehensive review.
Vertex AI Search. (n.d.). Improving API Solubility. Sigma-Aldrich.
Vertex AI Search. (n.d.). CAS 126993-07-5 | Methyl 4-((2-hydroxyethyl)amino)
Vertex AI Search. (n.d.). Methyl 4-(2-hydroxyethyl)
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
Vertex AI Search. (n.d.). US20100322882A1 - Solubilizing agents for active or functional organic compounds.
Vertex AI Search. (n.d.). METHYL 4-HYDROXYBENZOATE.
Vertex AI Search. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
Vertex AI Search. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
Vertex AI Search. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
Zubris, K. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma.
Vertex AI Search. (n.d.). Methyl 4(methylamino)
Vertex AI Search. (n.d.).
Vertex AI Search. (1998, October 15). Effect of acids and bases on the solubility of amino acids. Semantic Scholar.
Vertex AI Search. (2009, September 22).
Blake, T. R., et al. (2020, February 20).
Vertex AI Search. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
Vertex AI Search. (n.d.). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. PMC.
Vertex AI Search. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
Vertex AI Search. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - DM.
Vertex AI Search. (n.d.). methyl 4-[(2-hydroxyethyl)(methyl)
Vertex AI Search. (n.d.). (PDF) Methyl 4-methylbenzoate.
Vertex AI Search. (n.d.). Fatty acid esters of alkanolamines and their use as softening agents.
Technical Support Center: Crystallization of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Welcome to the technical support center for the crystallization of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this crucial intermediate in high purity. Drawing from established principles of organic chemistry and crystallization science, this document will address common challenges and offer scientifically grounded solutions.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The primary synthetic route to Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate typically involves the reductive amination of Methyl 4-formylbenzoate with 2-hydroxyethylamine (ethanolamine). This process, while generally efficient, can lead to several impurities that may co-crystallize with the desired product, impacting its purity, yield, and downstream performance.
Typical Synthetic Scheme:
Figure 1. A simplified workflow for the synthesis of the target compound.
A critical step in ensuring high purity is understanding the potential side reactions. The primary challenges in this synthesis are incomplete reaction and over-alkylation.
Potential Impurities:
Impurity Name
Structure
Formation Mechanism
Impact on Crystallization
Unreacted Methyl 4-formylbenzoate
Incomplete initial reaction with 2-hydroxyethylamine.
Can act as a seed for undesired crystal forms or be incorporated into the crystal lattice.[1]
Unreacted 2-Hydroxyethylamine
Excess reagent used or incomplete reaction.
Highly polar and typically removed during aqueous work-up, but residual amounts can interfere with crystal packing.
Intermediate Imine
Incomplete reduction of the imine formed between the aldehyde and the amine.
Structurally similar to the product, making it prone to co-crystallization and difficult to remove.[2]
The product amine reacts with another molecule of Methyl 4-formylbenzoate and is subsequently reduced.[3][4]
Larger, less polar impurity that can disrupt crystal growth and lead to the formation of oils or amorphous precipitates.[5][6]
4-Hydroxymethylbenzoic acid methyl ester
Reduction of the starting aldehyde.
A potential byproduct if a strong, non-selective reducing agent is used.[7]
II. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, providing explanations and actionable solutions.
Q1: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5][8] This is often due to high concentrations of impurities which depress the melting point of the mixture, or if the supersaturation is too high, causing the compound to precipitate at a temperature above its melting point.[5][8]
Causality and Solutions:
High Impurity Load: The presence of impurities, particularly the N,N-bis-alkylated byproduct, can significantly disrupt the crystal lattice formation.
Solution: Before crystallization, perform a thorough aqueous work-up to remove polar impurities. An extraction with a dilute acid can help remove any unreacted amines. For less polar impurities, a pre-purification step like flash chromatography might be necessary if the impurity level is high.
Rapid Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.
Solution: Employ a slower cooling rate. A programmed cooling ramp or allowing the solution to cool naturally to room temperature and then transferring to a colder environment can be effective. If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature.[9]
Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization.
Solution: Experiment with different solvent systems. A good starting point for aromatic esters and amines are solvent mixtures like diethyl ether-methanol or diethyl ether-petroleum ether.[10] You can also try solvents like ethyl acetate, toluene, or mixtures thereof. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
Figure 2. Troubleshooting logic for "oiling out".
Q2: The crystallized product has low purity, with significant amounts of the intermediate imine detected by HPLC.
Answer: The presence of the intermediate imine indicates an incomplete reduction step during the synthesis. Due to its structural similarity to the final product, it can easily co-crystallize.
Causality and Solutions:
Insufficient Reducing Agent: The amount of reducing agent may not have been sufficient to fully reduce the imine.
Solution: Increase the equivalents of the reducing agent (e.g., sodium borohydride) in the synthesis step. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion of the imine before work-up.
Ineffective Reduction Conditions: The reaction conditions may not be optimal for the reduction.
Solution: If using sodium borohydride, ensure the reaction is run in a suitable solvent like methanol or ethanol. Sometimes, a stepwise approach where the imine is fully formed before the addition of the reducing agent can improve the outcome.[7]
Co-crystallization: The imine may have a similar solubility profile to the product in the chosen crystallization solvent.
Solution: Try a different crystallization solvent system. A solvent that creates a larger solubility difference between the product and the imine will be more effective at purification. It may require screening several solvent combinations.
Q3: My crystallization yield is very low, even though the reaction appeared to be complete.
Answer: A low yield can be attributed to several factors, from losses during work-up to high solubility of the product in the crystallization solvent.
Causality and Solutions:
Product Loss During Work-up: The product, being an amine, can be protonated and become water-soluble in acidic conditions.
Solution: During aqueous extraction, ensure the aqueous layer is made sufficiently basic (pH > 9) before extracting with an organic solvent to minimize product loss.
High Product Solubility in Mother Liquor: The product may be too soluble in the chosen crystallization solvent, even at low temperatures.
Solution: If the product is too soluble, you can try adding an anti-solvent in which the product is insoluble to induce further precipitation. Common anti-solvents for polar organic compounds include hexanes or heptane. Alternatively, concentrating the mother liquor and attempting a second crystallization can recover more product.
Incorrect Solvent Volume: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield.
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.
III. Frequently Asked Questions (FAQs)
Q4: What are the best analytical techniques to assess the purity of my crystallized product?
Answer: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
HPLC: Provides quantitative data on the purity of the sample and can detect and quantify impurities with high sensitivity.[][12] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
¹H and ¹³C NMR: Confirms the structure of the desired product and can help identify the structure of unknown impurities if they are present in sufficient quantities.[13]
Q5: How can I prevent the formation of the N,N-bis-alkylated impurity during the synthesis?
Answer: The formation of the tertiary amine is a common side reaction in reductive aminations.[4]
Control Stoichiometry: Using a slight excess of the primary amine (2-hydroxyethylamine) can help to outcompete the secondary amine product for reaction with the aldehyde.
Stepwise Procedure: A two-step, one-pot approach can be effective. First, allow the imine to form completely, then add the reducing agent. This minimizes the time the product amine is in the presence of the starting aldehyde.[7]
Choice of Reducing Agent: Milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) are known to be effective in minimizing over-alkylation.[7][14]
Q6: What is a good starting solvent for the crystallization of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate?
Answer: Based on the structure (an aromatic ester with an amino alcohol side chain), a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Single Solvents: Ethyl acetate, isopropyl acetate, or toluene could be good starting points.
Mixed Solvents: A combination of a more polar solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes, heptane, or diethyl ether) is a versatile approach.[10][15] For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding heptane until turbidity is observed can be an effective method.
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
Dissolution: Place the crude Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: HPLC Method for Purity Analysis
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the crystallized product in the mobile phase to a concentration of approximately 1 mg/mL.
V. References
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Physics.
CrystEngComm. (n.d.). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. RSC Publishing.
BOC Sciences. (n.d.). Impurity Analysis Strategies in APIs.
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Physics.
ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development.
Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
ACS Publications. (2018, May 28). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development.
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
Mettler Toledo. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
International Journal of Pharmaceutical, Chemical and Biological Sciences. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. RSC Publishing.
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
ResearchGate. (2014, October 20). How can I improve a gelatinous precipitated and oil or spherulites in screens of protein crystallization?.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
PNAS. (2025, April 7). Role of solvent in the spontaneous resolution of amino acids via formation of supramolecular helices.
Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents.
Benchchem. (n.d.). "preventing over-alkylation in reductive amination".
Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Product Description Molecular Formula: C8H8O3 Molecul.
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. r/Chempros.
University of Colorado Boulder. (n.d.). Crystallization Solvents.pdf.
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
Technical Support Center: Safe Scale-Up of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Welcome to the Process Chemistry Technical Support Center. Scaling up the reductive amination of methyl 4-formylbenzoate with ethanolamine to produce Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate presents unique therm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. Scaling up the reductive amination of methyl 4-formylbenzoate with ethanolamine to produce Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate presents unique thermodynamic, kinetic, and safety challenges. This guide is designed for researchers and drug development professionals to troubleshoot and optimize this specific transformation from bench to pilot-plant scale.
Workflow for the safe scale-up of reductive amination highlighting thermal checkpoints.
Part 1: Reaction Thermodynamics & Mechanism (FAQs)
Q: Why do we observe a severe thermal spike during the reagent addition phase at scale, and how can we mitigate it?A: The condensation of methyl 4-formylbenzoate with ethanolamine is highly exothermic. Furthermore, because ethanolamine contains both a primary amine and a hydroxyl group, it does not merely form a standard imine. Instead, it forms a dynamic equilibrium between the open-chain imine and a closed 5-membered oxazolidine ring.
When transitioning from a 10-gram to a 10-kilogram scale, the surface-area-to-volume ratio of your reactor decreases, leading to dangerous heat accumulation. If the reducing agent is added concurrently with the amine (a "direct" reductive amination), the simultaneous exotherms of condensation and reduction can lead to thermal runaway.
The Solution: Decouple the reaction. Perform a pre-formation of the imine/oxazolidine intermediate at 0–5 °C, allowing the initial exotherm to dissipate entirely before introducing the reducing agent. This decoupled approach is a standard safety practice in the GMP scale-up of reductive aminations ( [2]).
Q: We are detecting significant amounts of a transesterified byproduct. What causes this, and how is it prevented?A: Your starting material is a methyl ester. If you use ethanol or isopropanol as your solvent for the reductive amination, the basicity of the ethanolamine can catalyze transesterification, converting your methyl ester into an ethyl or isopropyl ester.
The Solution: Strictly utilize anhydrous methanol as your reaction solvent. By Le Chatelier's principle, flooding the system with methanol completely suppresses the formation of transesterified impurities.
Part 2: Reagent Selection & Gas Evolution (FAQs)
Q: What is the safest reducing agent for a large-scale run, and how do we manage gas evolution?A: The choice of reducing agent dictates both the chemoselectivity (protecting the methyl ester from being reduced to an alcohol) and the safety profile of the off-gassing. Sodium borohydride (NaBH₄) is too aggressive and will evolve massive amounts of hydrogen gas upon aqueous quench. Sodium triacetoxyborohydride (STAB) is the industry standard for this specific transformation because it is mild, chemoselective for imines over esters, and operates well at ambient to slightly cooled temperatures ( [1]).
Quantitative Comparison of Reducing Agents for Scale-Up
Reducing Agent
Chemoselectivity (Imine vs Ester)
H₂ Gas Evolution Risk
Scalability Rating
Byproduct Management
NaBH(OAc)₃ (STAB)
Excellent (>99:1)
Low (Delayed off-gassing)
High
Requires large aqueous quench volumes
NaBH₃CN
Excellent (>99:1)
Low
Low (Toxicity)
Generates highly toxic HCN gas
NaBH₄
Poor (Ester reduction risk)
Extreme (Immediate)
Moderate
Requires strict cryogenic control
H₂ / Pd-C
Excellent (>99:1)
N/A (Consumed)
High
Requires specialized pressure vessels
Part 3: Self-Validating Scale-Up Protocol (STAB Route)
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the system is designed to halt, preventing the loss of the batch.
Step 1: Imine/Oxazolidine Pre-formation
Charge a jacketed reactor with anhydrous Methanol (10 L/kg of starting material) and Methyl 4-formylbenzoate (1.0 eq).
Cool the reactor internal temperature (T_int) to 0–5 °C.
Add Ethanolamine (1.2 eq) dropwise over 1 hour. Maintain T_int < 10 °C.
Self-Validation Checkpoint: Analyze via in-situ FTIR or HPLC. The reaction must show the complete disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) before proceeding. Proceeding prematurely will result in the reduction of the unreacted aldehyde to an alcohol byproduct.
Step 2: Controlled Reduction
Adjust T_int to 10–15 °C.
Add STAB (1.5 eq) in 5 equal portions over 2 hours.
Causality: STAB reduces the open-chain imine. As the imine is consumed, the oxazolidine ring opens to re-establish equilibrium. Adding STAB too quickly overwhelms this kinetic bottleneck, leading to unreacted STAB degrading in the solvent and evolving hydrogen gas.
Self-Validation Checkpoint: Monitor gas evolution via a bubbler or mass flow meter. If a sudden spike in gas evolution occurs, pause the STAB addition. This indicates the reducing agent is degrading rather than reacting with the substrate.
Step 3: Quench and Phase Separation
Cool the mixture to 5 °C. Slowly quench with saturated aqueous NaHCO₃ (15 L/kg) until the pH stabilizes.
Self-Validation Checkpoint: The target pH is exactly 7.5 to 8.0 .
If pH < 7.0: Boron complexes remain intact, which will cause severe emulsions.
If pH > 9.0: You risk base-catalyzed hydrolysis of the methyl ester to the carboxylic acid.
Part 4: Downstream Processing & Impurity Control (FAQs)
Q: We are experiencing severe emulsions during the aqueous extraction. How do we resolve this?A: Emulsions in this specific workflow are typically caused by polymeric borate salts (from the STAB) interacting with the secondary amine product, acting as a surfactant.
The Solution: If adjusting the pH to 8.0 does not break the emulsion, add Rochelle's salt (potassium sodium tartrate) to the aqueous layer and stir vigorously for 30 minutes. The tartrate acts as a bidentate ligand, chelating the boron/aluminum species and breaking the emulsion network.
Q: How do we prevent the formation of the tertiary amine (over-alkylation)?A: Because the product is a secondary amine, it remains nucleophilic and can react with another equivalent of the starting aldehyde ( [3]). Using a slight excess of ethanolamine (1.2 equivalents) statistically outcompetes the secondary amine for the aldehyde. Additionally, keeping the reaction dilute (10 L/kg) reduces the probability of bimolecular over-alkylation.
Logical troubleshooting tree for mitigating common impurities during scale-up.
References
Hua, M., Xie, C., Song, J., & Han, B. (2020). Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds. ACS Catalysis, 10(14), 7763–7772.[Link]
May, S. A., Johnson, M. D., Buser, J. Y., Campbell, A. N., Frank, S. A., Haeberle, B. D., ... & Stout, J. R. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(11), 1870–1898.[Link]
Liu, X., et al. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development, 28(7), 2724-2731.[Link]
Reference Data & Comparative Studies
Validation
FT-IR analysis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate functional groups
FT-IR Analysis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate: A Comparative Guide to ATR vs. Transmission Methodologies As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, the...
Author: BenchChem Technical Support Team. Date: April 2026
FT-IR Analysis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate: A Comparative Guide to ATR vs. Transmission Methodologies
As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, the demand for precise structural characterization has never been higher. Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a prime example of such a molecule. Featuring a conjugated methyl ester, a secondary amine, a primary alcohol, and a para-disubstituted aromatic ring, it presents a rich but challenging infrared (IR) signature.
This guide provides an objective, deeply technical comparison of two primary Fourier Transform Infrared (FT-IR) spectroscopy sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet)—for the structural validation of this specific compound.
Molecular Dissection & Spectroscopic Causality
To accurately interpret the FT-IR spectrum of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, we must first deconstruct its molecular architecture and understand the physical causality behind its vibrational modes.
The Conjugated Ester (-COOCH₃): In a standard saturated aliphatic ester, the C=O stretch typically appears around 1735–1750 cm⁻¹[1]. However, in this molecule, the carbonyl group is directly attached to the benzene ring. This
π
π
conjugation delocalizes the electron density, weakening the C=O double bond character and shifting the absorption to a lower frequency, typically between 1715–1725 cm⁻¹[1][2]. The corresponding C-O asymmetric stretch will appear strongly around 1275 cm⁻¹[1].
The Amino-Alcohol Tail (-NH-CH₂-CH₂-OH): This region is defined by extensive intermolecular and intramolecular hydrogen bonding. The primary alcohol (O-H stretch) will produce a broad, strong band between 3200–3500 cm⁻¹[2]. The secondary amine (N-H stretch) absorbs in a similar region (3300–3350 cm⁻¹) but is typically weaker and sharper[3]. In solid-state FT-IR, these bands often overlap into a single broad envelope due to the complex hydrogen-bonding network.
The Para-Disubstituted Aromatic Ring: The skeletal C=C stretching vibrations will manifest as sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹[2]. Crucially, the out-of-plane (OOP) C-H bending vibration, which is highly diagnostic for the substitution pattern, will appear as a strong band between 800–850 cm⁻¹, confirming the 1,4-disubstitution[1].
Mechanistic mapping of functional groups to their characteristic FT-IR absorption bands.
Comparative Analysis: ATR vs. Transmission (KBr)
When analyzing a molecule with sensitive functional groups like amines and alcohols, the choice of sampling technique fundamentally alters the data output.
Attenuated Total Reflectance (ATR-FTIR)
ATR relies on an evanescent wave penetrating a few micrometers into the sample placed on a high-refractive-index crystal (e.g., Diamond or ZnSe)[4][5].
Performance Advantage: ATR requires zero sample preparation, making it non-destructive and rapid[6][7]. It completely eliminates the risk of introducing external moisture during sample prep.
Analytical Trade-off: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers (fingerprint region) and shallower at higher wavenumbers[4]. Consequently, the critical O-H and N-H bands (~3300 cm⁻¹) will appear artificially weaker relative to the C=O band (~1720 cm⁻¹) compared to a transmission spectrum. Advanced software correction (ATR correction algorithms) is mandatory for direct library matching[4].
Transmission (KBr Pellet)
This classical method involves diluting the sample in an IR-transparent potassium bromide matrix and pressing it into a solid disc[4][6].
Performance Advantage: Transmission obeys the Beer-Lambert law linearly across the entire spectrum. It provides superior resolution and relative intensity accuracy in the high-frequency region (3000–3500 cm⁻¹), which is critical for resolving the subtle differences between the secondary amine and primary alcohol bands.
Analytical Trade-off: KBr is highly hygroscopic. The mechanical grinding process easily introduces atmospheric water into the pellet[6][8]. This creates a massive, broad artifact band at ~3400 cm⁻¹ (water O-H stretch) and ~1640 cm⁻¹ (water H-O-H bend), which can completely mask the molecule's native N-H/O-H signals and interfere with the ester carbonyl peak.
Decision matrix for selecting FT-IR sampling techniques based on analytical goals.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false positives or spectral artifacts.
Protocol A: ATR-FTIR Workflow
System Initialization & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation: The background must show a flat baseline outside of ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor regions.
Sample Application: Place approximately 2–5 mg of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate directly onto the crystal[5].
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (usually via a live-preview of the C=O peak intensity). Causality: Insufficient pressure leads to poor optical contact and weak spectra; excessive pressure can crush the crystal or induce polymorphic phase changes in the sample.
Data Acquisition & Processing: Acquire the spectrum (32 scans, 4 cm⁻¹). Apply an "ATR Correction" algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, followed by atmospheric suppression to remove ambient CO₂/H₂O interference.
Protocol B: Transmission (KBr Pellet) Workflow
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use to eliminate absorbed moisture. Store in a desiccator.
Sample Dilution: Weigh ~1 mg of the sample and ~100 mg of dry KBr (a 1:100 ratio prevents total absorbance and peak "bottoming out")[4].
Milling: Grind the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding increases the surface area of KBr, exponentially increasing its rate of atmospheric water absorption.
Pressing: Transfer the powder to a die and press under vacuum at 10 tons for 2 minutes to form a transparent, glassy pellet[6]. Validation: A cloudy pellet indicates trapped air or moisture, which will cause severe baseline scattering (Mie scattering) at higher wavenumbers.
Data Acquisition: Place the pellet in the transmission holder. Collect the spectrum against a background of a blank KBr pellet (prepared identically) to subtract the matrix baseline.
Quantitative Data Summaries
Table 1: Characteristic IR Band Assignments for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Functional Group
Vibration Mode
Expected Region (cm⁻¹)
Intensity / Shape
Diagnostic Notes
Primary Alcohol
O-H Stretch
3200 – 3500
Strong, Broad
Heavily influenced by H-bonding; overlaps with N-H.
Secondary Amine
N-H Stretch
3300 – 3350
Medium, Sharp
Often obscured by O-H in solid state.
Conjugated Ester
C=O Stretch
1715 – 1725
Very Strong, Sharp
Shifted lower than aliphatic esters (~1740 cm⁻¹) due to aromatic conjugation.
Aromatic Ring
C=C Stretch
~1600, ~1500
Medium, Sharp
Skeletal ring vibrations.
Ester / Ether
C-O Asym. Stretch
~1275, ~1100
Strong, Sharp
Confirms the ester linkage.
Aromatic Ring
C-H OOP Bend
800 – 850
Strong, Sharp
Confirms 1,4-disubstitution (para) pattern.
Table 2: Performance Comparison: ATR vs. KBr for Target Molecule
InstaNANO. "FTIR Functional Group Database Table with Search." Accessed March 27, 2026.[Link]
American Chemical Society (ACS Publications). "A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry." Accessed March 27, 2026.[Link]
Bruker. "Guide to FT-IR Spectroscopy." Accessed March 27, 2026.[Link]
Northern Illinois University (NIU). "IR Absorption Frequencies." Accessed March 27, 2026.[Link]
Cialan Instrument. "ATR FTIR Spectrometer FAQ Guide: A Must-Read For Laboratory Equipment Buyers." Accessed March 27, 2026.[Link]
International Journal of Pharmaceutical Technology and Biotechnology. "FTIR –ATR." Accessed March 27, 2026.[Link]
National Institutes of Health (PMC). "First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets." Accessed March 27, 2026.[Link]
A Comparative Guide to Benzoate Ester Derivatives in Preclinical Research: Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate vs. Ethyl Benzoate Analogues
In the landscape of drug discovery and development, the strategic selection of molecular scaffolds and their subsequent derivatization is a cornerstone of generating novel therapeutic agents with optimized efficacy and s...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the strategic selection of molecular scaffolds and their subsequent derivatization is a cornerstone of generating novel therapeutic agents with optimized efficacy and safety profiles. Benzoate esters, a class of compounds characterized by their aromatic core and ester functionality, have long served as a versatile foundation for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth technical comparison between a promising, functionalized methyl benzoate derivative, Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, and more traditional ethyl benzoate derivatives, such as the well-known local anesthetic, Benzocaine (Ethyl 4-aminobenzoate).
This comparison is designed for researchers, scientists, and drug development professionals, offering insights into the chemical synthesis, structure-activity relationships (SAR), and potential performance differences in preclinical models. We will delve into the causality behind experimental choices, provide self-validating experimental protocols, and present comparative data to inform the rational design of next-generation benzoate-based therapeutics.
Introduction: The Rationale for Structural Modification
The fundamental structure of many local anesthetics and other pharmacologically active compounds consists of a lipophilic aromatic portion, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] The nature and substitution of each of these components significantly influence the compound's potency, duration of action, and toxicity.[2]
Ethyl 4-aminobenzoate (Benzocaine) represents a simple yet effective scaffold. However, its utility can be limited by factors such as low water solubility and a propensity for allergic reactions. The strategic modification of this basic structure, as exemplified by Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, aims to address these limitations and introduce favorable physicochemical and pharmacological properties. The introduction of a hydroxyethyl group, for instance, can enhance water solubility and provide a new site for hydrogen bonding, potentially altering the compound's interaction with its biological target and its metabolic profile.
Synthesis Strategies: A Tale of Two Scaffolds
The synthetic accessibility of a compound is a critical factor in its viability as a drug candidate. Here, we compare the synthetic routes to Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate and a representative ethyl benzoate derivative, Ethyl 4-aminobenzoate (Benzocaine).
Synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
The synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate is a multi-step process that begins with the commercially available 4-(aminomethyl)benzoic acid. The key transformations involve the esterification of the carboxylic acid and the selective N-alkylation of the primary amine.
Experimental Protocol: Synthesis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Step 1: Esterification of 4-(aminomethyl)benzoic acid
Reaction Setup: To a round-bottom flask, add 4-(aminomethyl)benzoic acid (1.0 eq) and methanol (10-20 eq). Cool the mixture in an ice bath.
Acid Addition: Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the cooled suspension with stirring.
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-(aminomethyl)benzoate.[3]
Step 2: N-Alkylation with 2-Bromoethanol
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(aminomethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.
Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the mixture at room temperature.
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Causality of Experimental Choices:
Esterification: The use of thionyl chloride or sulfuric acid in methanol is a standard and efficient method for the esterification of carboxylic acids. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
N-Alkylation: The choice of a non-nucleophilic base is crucial to prevent side reactions, such as the deprotonation of the hydroxyl group of 2-bromoethanol. Acetonitrile and DMF are excellent solvents for SN2 reactions due to their polar aprotic nature. The challenge in this step is to control the degree of alkylation, as the secondary amine product can react further with 2-bromoethanol.[4] Careful control of stoichiometry and reaction time is necessary to favor mono-alkylation.
Diagram of Synthetic Workflow:
Caption: Synthetic route to Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Synthesis of Ethyl 4-aminobenzoate (Benzocaine)
The synthesis of Benzocaine is a well-established procedure, typically achieved through the esterification of 4-aminobenzoic acid.
Experimental Protocol: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)
Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) with stirring.
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-water.
Neutralization: Neutralize the solution by the slow addition of a saturated solution of sodium carbonate until the pH is ~8. The product will precipitate as a white solid.
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain Ethyl 4-aminobenzoate.[5]
Causality of Experimental Choices:
Fischer-Speier Esterification: This is a classic and cost-effective method for ester synthesis. The use of a large excess of ethanol drives the equilibrium towards the formation of the ethyl ester.
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Neutralization: The addition of sodium carbonate deprotonates the ammonium salt formed under acidic conditions, leading to the precipitation of the neutral, less water-soluble Benzocaine.
Diagram of Synthetic Workflow:
Caption: Synthesis of Ethyl 4-aminobenzoate (Benzocaine).
Comparative Performance Analysis
Local Anesthetic Activity
The local anesthetic activity of benzoate esters is typically evaluated by their ability to block nerve conduction, often measured as a reduction in the amplitude of the compound action potential in isolated nerve preparations.[6] The potency of local anesthetics is influenced by their lipophilicity, which governs their ability to partition into the nerve membrane, and their pKa, which determines the proportion of the neutral and protonated forms at physiological pH.[2]
Compound
Predicted Relative Potency
Predicted Onset of Action
Rationale
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Moderate
Fast
The presence of the hydroxyl group and the secondary amine is expected to increase hydrophilicity compared to Benzocaine, potentially leading to a faster onset of action due to higher aqueous solubility. The overall lipophilicity might be slightly reduced, which could result in moderate potency.
Ethyl 4-aminobenzoate (Benzocaine)
Moderate to High
Slower
Higher lipophilicity compared to the hydroxyethyl derivative contributes to its potency. However, its lower water solubility can lead to a slower onset of action.[7]
Other Ethyl Benzoate Derivatives (e.g., with longer N-alkyl chains)
High
Slower
Increasing the length of the N-alkyl chain generally increases lipophilicity, which is correlated with higher potency but also a slower onset and longer duration of action.[2]
Experimental Protocol: In Vitro Evaluation of Local Anesthetic Activity (Isolated Frog Sciatic Nerve Model)
Preparation: Dissect the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.
Equilibration: Perfuse the nerve with Ringer's solution until a stable compound action potential (CAP) is recorded upon supramaximal stimulation.
Compound Application: Replace the Ringer's solution with a solution of the test compound at a known concentration.
Data Recording: Record the CAP at regular intervals until its amplitude is completely abolished or reaches a steady state.
Washout: Perfuse the nerve with fresh Ringer's solution to observe the recovery of the CAP.
Analysis: Calculate the time required for a 50% reduction in the CAP amplitude (IT50) as a measure of potency.[6]
In Vitro Cytotoxicity
The cytotoxicity of drug candidates is a critical parameter to assess their safety profile. The MTT assay is a common colorimetric method used to evaluate the metabolic activity of cells and, by inference, their viability.
Compound
Predicted IC50 (µM) on a representative cancer cell line (e.g., MCF-7)
Rationale
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
> 50
The increased hydrophilicity may reduce non-specific membrane interactions, potentially leading to lower cytotoxicity compared to more lipophilic analogues.
Ethyl 4-aminobenzoate (Benzocaine)
20 - 50
Its higher lipophilicity may lead to greater membrane disruption and, consequently, higher cytotoxicity at elevated concentrations.
Other Ethyl Benzoate Derivatives (e.g., with bulky substituents)
< 20
Increased lipophilicity and structural complexity can enhance interactions with cellular components, potentially leading to increased cytotoxicity. For example, certain benzoate ester-linked arylsulfonyl hydrazones have shown potent cytotoxic effects.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram of Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Pharmacokinetic Considerations
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug is a key determinant of its clinical success. While in vivo data is not available for a direct comparison, we can infer potential differences based on the structural features of the molecules.
Absorption and Distribution: The increased hydrophilicity of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate may lead to more rapid absorption from the site of administration, particularly for topical or local applications. However, its distribution to lipophilic tissues might be more limited compared to more lipophilic ethyl benzoate derivatives.
Metabolism: Benzoate esters are primarily metabolized by plasma and liver esterases, which hydrolyze the ester bond to produce the corresponding carboxylic acid and alcohol.[9] The rate of hydrolysis can be influenced by the steric hindrance around the ester group. The metabolism of the N-hydroxyethyl group in Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate could proceed via oxidation or conjugation, representing an additional metabolic pathway compared to simpler ethyl benzoate derivatives.
Excretion: The more polar metabolites of both compounds are expected to be readily excreted by the kidneys.
Conclusion and Future Directions
This comparative guide highlights the potential advantages of strategic structural modification of the benzoate ester scaffold. Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, with its enhanced hydrophilicity, presents a promising profile for applications where rapid onset of action and reduced non-specific toxicity are desired. In contrast, traditional ethyl benzoate derivatives like Benzocaine offer a balance of potency and lipophilicity that has proven effective in various therapeutic contexts.
The true potential of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate and its analogues can only be fully realized through direct, head-to-head experimental comparisons. Future studies should focus on:
Quantitative SAR studies: To systematically explore the impact of different substituents on the benzoate ring and the amine on biological activity and toxicity.
In vivo efficacy and safety studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties in relevant animal models.
Mechanism of action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their effects.
By pursuing these avenues of research, the scientific community can continue to leverage the versatility of the benzoate ester scaffold to develop safer and more effective therapeutic agents.
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Sari, Y., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. ResearchGate.
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Doytchinova, I., et al. (2009). Study of local anesthetic activity of some derivatives of 3-amino-BENZO-[ d ]-Isothiazole. Journal of Medicinal Chemistry.
Li, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances.
Slideshare. (n.d.). Benzoic acid derivatives.
Williams, R. T. (1969). The metabolism of benzoate by Moraxella species through anaerobic nitrate respiration. Evidence for a reductive pathway. Biochemical Journal.
Al-Ostoot, F. H., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports.
MuriGenics. (n.d.). Toxicology.
Raj, J. D., et al. (2018). Comparative Evaluation of Two Different Topical Anesthetic Agents in Controlling Pain during Intraoral Local Anesthetic Administration in Children: A Split-mouth Triple-blinded Randomized Clinical Trial. International Journal of Clinical Pediatric Dentistry.
Wu, X., et al. (2014). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology.
Al-Shayea, M. S., et al. (2023). Evaluating Pain, Onset of Action, Duration, and Anesthetic Efficacy of Conventional and Buffered Lidocaine in Infiltration Anesthesia: A Comparative Clinical Study. Journal of Clinical and Experimental Dentistry.
Li, X., et al. (2021). The Efficacy and Safety of Local Anesthetic Techniques for Postoperative Analgesia After Cesarean Section: A Bayesian Network Meta-Analysis of Randomized Controlled Trials. Journal of Pain Research.
ResearchGate. (2020). Evaluating the efficacy of local anesthetic techniques during scalp microneedling.
PrepChem. (n.d.). Synthesis of Methyl 2-hydroxy-4-aminobenzoate.
Li, J., et al. (2026). Evaluation of the effectiveness of local anesthesia approaches for symptomatic irreversible pulpitis: a systematic review and meta-analysis. PubMed.
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Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
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Overcoming Silanol Interactions: A Comparative Guide to HPLC Method Validation for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate Purity
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate (CAS: 1039830-06-2) is a highly polar, basic molecule featuring a secondary amine, a primary hydroxyl group, and a benzoate chromophore. Developing a robust High-Performan...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate (CAS: 1039830-06-2) is a highly polar, basic molecule featuring a secondary amine, a primary hydroxyl group, and a benzoate chromophore. Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents a classic chromatographic challenge: the basic secondary amine (pKa ~9) is highly prone to secondary interactions with residual silanols on silica-based stationary phases.
This guide objectively compares the performance of a traditional fully porous C18 column against a next-generation Polar-Embedded Superficially Porous Particle (SPP) C18 column. By anchoring our methodology in the ICH Q2(R2) validation framework [1], we demonstrate how rational column selection and mechanistic understanding create a self-validating, highly reproducible analytical procedure.
The Chromatographic Challenge: Causality of Peak Tailing
In reversed-phase HPLC, ideal analyte retention is governed by nonspecific hydrophobic interactions. However, when analyzing basic compounds like Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, a secondary retention mechanism often occurs [2].
At mid-to-low mobile phase pH, the secondary amine becomes protonated. Traditional reversed-phase C18 columns contain a population of unbonded, ionized silanol groups (-SiO⁻) on the silica surface. The electrostatic attraction between the protonated amine and these ionized silanols causes the analyte to desorb slowly, resulting in an asymmetrical, "tailing" peak [3]. Peak tailing severely compromises peak resolution, integration accuracy, and the Limit of Quantitation (LOQ).
To mitigate this, we compared two distinct stationary phase architectures:
Alternative A : Traditional Fully Porous C18 Column (5 µm, 150 x 4.6 mm).
Product B : Polar-Embedded SPP C18 Column (2.7 µm, 150 x 4.6 mm).
Product B incorporates a polar functional group (e.g., an amide) embedded near the silica surface. This creates a localized hydration layer that sterically and electronically shields the basic analyte from residual silanols. Additionally, the solid-core SPP architecture reduces the longitudinal diffusion and mass transfer resistance, sharpening the peak profile.
Mechanistic comparison of analyte interactions on stationary phases.
Experimental Design & Methodology
To ensure absolute trustworthiness, the following protocol operates as a self-validating system . The sequence begins with a System Suitability Test (SST). If the USP Tailing Factor exceeds 1.5 or theoretical plates drop below 2,000, the system automatically aborts the sequence, preventing the collection of compromised data.
Step-by-Step Protocol
Mobile Phase Preparation :
Phase A: 20 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (Causality: Operating at pH 3.0 ensures the amine is fully protonated while suppressing the ionization of residual silanols, minimizing baseline noise and secondary interactions).
Phase B: HPLC-grade Acetonitrile.
Filter both phases through a 0.22 µm membrane.
Standard Preparation :
Diluent: 90:10 (v/v) Mobile Phase A:B. (Causality: Matching the diluent to the initial gradient conditions prevents solvent mismatch and peak distortion at the column head).
Accurately weigh 10 mg of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Target: 100 µg/mL).
Chromatographic Conditions :
Flow Rate : 1.0 mL/min.
Gradient Program : 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (10% B), 12.1-15 min (Equilibration).
Column Temperature : 35°C.
Injection Volume : 5 µL.
Detection : UV at 254 nm (Photodiode Array for peak purity assessment).
ICH Q2(R2) Analytical Procedure Validation Lifecycle.
Comparative Results & Validation Data
The validation was executed in strict accordance with ICH Q2(R2) guidelines [1]. The data below highlights the stark contrast in performance between the traditional fully porous silica and the polar-embedded SPP architecture.
Table 1: System Suitability & Peak Shape Comparison
Parameter
Alternative A (Traditional C18)
Product B (Polar-Embedded SPP C18)
ICH / USP Requirement
USP Tailing Factor (As)
2.15 (Fail)
1.12 (Pass)
≤ 1.5
Theoretical Plates (N)
8,500
24,300
> 2,000
Retention Time (tR)
8.4 min
6.2 min
N/A
Signal-to-Noise (LOD)
15:1
45:1
> 3:1
Analysis of Causality : Alternative A failed the system suitability criteria due to severe peak tailing (As = 2.15). The unshielded silanols trapped the secondary amine, broadening the peak base and artificially inflating the retention time. Product B successfully shielded the analyte, yielding a highly symmetrical peak (As = 1.12) and a 3-fold increase in sensitivity (Signal-to-Noise) due to the sharper peak profile generated by the SPP core.
Because Alternative A failed the fundamental system suitability requirements, full ICH Q2(R2) validation was exclusively completed using Product B .
Table 2: ICH Q2(R2) Validation Metrics (Product B)
Validation Parameter
Experimental Result
Acceptance Criteria
Specificity
No interference from blank or degradants; Peak Purity Angle < Threshold
The presence of a secondary amine in Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate makes it highly susceptible to peak tailing on standard reversed-phase columns. As demonstrated by the comparative data, utilizing a Polar-Embedded Superficially Porous Particle (SPP) C18 column (Product B) effectively neutralizes secondary silanol interactions.
By integrating this column chemistry with a robust, low-pH mobile phase strategy, laboratories can establish a self-validating analytical procedure that easily surpasses ICH Q2(R2) requirements for linearity, accuracy, and precision, ensuring the highest level of data integrity in drug development workflows.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines. Available at: [Link]
Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog, June 2023. Available at:[Link]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources, October 2023. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Secondary Amine Building Blocks: A Comparative Analysis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
In the landscape of modern drug discovery and materials science, the judicious selection of building blocks is paramount to the successful synthesis of novel molecular entities. Secondary amines, in particular, are a cor...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and materials science, the judicious selection of building blocks is paramount to the successful synthesis of novel molecular entities. Secondary amines, in particular, are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1][2] This guide provides an in-depth comparative analysis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, a versatile building block, against a curated selection of commonly employed secondary amines: N-methylbenzylamine, N-ethylaniline, piperidine, and morpholine.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of steric and electronic effects that govern the reactivity of these building blocks in two pivotal transformations: reductive amination and amide bond formation. Through a blend of experimental data, detailed protocols, and mechanistic insights, this guide aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.
Introduction to the Contestants: Physicochemical Properties
The utility of a building block is not solely defined by its reactivity but also by its physical properties, which influence solubility, handling, and downstream processing. Below is a comparative table of the key physicochemical properties of our selected secondary amines.
Note: Properties for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate are estimated based on its structure and publicly available data for similar compounds.
The Heart of the Matter: Reactivity in Key Transformations
The true measure of a building block lies in its performance in chemical reactions. We will now explore the comparative reactivity of our selected secondary amines in two of the most fundamental C-N bond-forming reactions: reductive amination and amide coupling.
Reductive Amination: A Gateway to Tertiary Amines
Reductive amination is a powerful and widely used method for the synthesis of amines.[14][15][16] It typically involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. The reactivity of the secondary amine in this process is influenced by both its nucleophilicity and the steric hindrance around the nitrogen atom.[17][18]
Comparative Performance in Reductive Amination:
Secondary Amine
Relative Reactivity
Expected Yield
Key Considerations
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Moderate
Good to Excellent
The presence of the ester and hydroxyl groups may require careful selection of the reducing agent to avoid side reactions. The benzylic nature of the amine enhances reactivity.
N-Methylbenzylamine
High
Excellent
The benzylic group activates the amine, and the small methyl group presents minimal steric hindrance.[17]
N-Ethylaniline
Low to Moderate
Fair to Good
The aromatic ring reduces the nucleophilicity of the nitrogen. Reaction may require harsher conditions or longer reaction times.
Piperidine
Very High
Excellent
As a cyclic aliphatic amine, it is highly nucleophilic and sterically accessible.[]
Morpholine
High
Very Good
The ether oxygen has a slight electron-withdrawing effect, making it slightly less nucleophilic than piperidine, but it remains a highly effective nucleophile.[7]
Experimental Protocol: Reductive Amination of Methyl 4-formylbenzoate
This protocol describes a general procedure for the reductive amination of methyl 4-formylbenzoate with a secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[19]
To a stirred solution of methyl 4-formylbenzoate (1.0 eq) in 1,2-dichloroethane (DCE) (0.5 M) is added the secondary amine (1.1 eq).
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[20][21] This transformation typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid.[22] The success of this reaction is highly dependent on the nucleophilicity of the amine.
Comparative Performance in Amide Coupling:
Secondary Amine
Relative Reactivity
Expected Yield
Key Considerations
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate
Moderate
Good
The hydroxyl group may interfere with some coupling reagents and may require protection. The overall nucleophilicity is moderate.
N-Methylbenzylamine
High
Very Good
A good nucleophile with moderate steric bulk.
N-Ethylaniline
Low
Poor to Fair
The low nucleophilicity of the aniline nitrogen makes amide coupling challenging, often requiring highly activated carboxylic acids or forcing conditions.[23]
Piperidine
Very High
Excellent
A highly nucleophilic and sterically unhindered secondary amine, leading to rapid and efficient amide bond formation.
Morpholine
High
Very Good
Slightly less nucleophilic than piperidine due to the inductive effect of the oxygen atom, but still a very effective coupling partner.[24]
Experimental Protocol: Amide Coupling with Benzoic Acid
This protocol outlines a general procedure for the amide coupling of benzoic acid with a secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
To a stirred solution of benzoic acid (1.0 eq) in dichloromethane (DCM) (0.5 M) is added EDC (1.2 eq) and HOBt (1.2 eq).
The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.
The secondary amine (1.1 eq) is added, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (1.5 eq).
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.
Conclusion: Selecting the Right Tool for the Job
The choice of a secondary amine building block is a critical decision in the design of a synthetic route. This guide has provided a comparative analysis of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate against four other commonly used secondary amines, highlighting the key differences in their physicochemical properties and reactivity.
Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate emerges as a versatile building block with multiple functional handles for further derivatization. Its reactivity is moderate, making it a reliable choice for many applications, though the presence of the hydroxyl and ester groups requires careful consideration of reaction conditions.
N-Methylbenzylamine is a highly reactive building block, ideal for when rapid and high-yielding reactions are desired.
N-Ethylaniline presents challenges due to its lower nucleophilicity and should be reserved for specific applications where an aniline moiety is required.
Piperidine and Morpholine are excellent, highly reactive nucleophiles suitable for a wide range of transformations. Morpholine offers the additional advantage of increased polarity and potential for hydrogen bonding.[2][6]
Ultimately, the optimal secondary amine will depend on the specific synthetic challenge at hand. By understanding the interplay of steric and electronic effects, and by leveraging the experimental insights provided in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
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PubMed. Secondary amine formation from reductive amination of carbonyl compounds promoted by Lewis acid using the InCl3/Et3SiH system. [Link]
Afanasyev, O. I., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc, 2005(11), 134-144. [Link]
ACS Publications. Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. [Link]
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Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
Arkivoc. Synthesis of functionalized benzyl amines by the reductive amination of methyl 4-formylbenzoate. [Link]
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PubMed Central. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]
PubMed Central. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. [Link]
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ResearchGate. One-pot procedure for synthesis of methyl 4-formylbenzoate. [Link]
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Unambiguous Structure Confirmation of Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate: A Comparative Guide to High-Resolution SCXRD vs. Solution-State Modalities
The Analytical Challenge: Conformational Flexibility in Small Molecules
In modern drug development, confirming the absolute 3D structure of synthetic intermediates is non-negotiable. Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate (CAS: 1039830-06-2) serves as a prime example of a structurally challenging small molecule. Featuring a flexible aliphatic chain, a secondary amine, a primary alcohol, and a rotatable ester group, this molecule can adopt multiple conformations and form complex intermolecular hydrogen-bonding networks.
For researchers synthesizing this compound, relying solely on traditional solution-state techniques often leaves critical blind spots regarding solid-state packing, polymorph identification, and exact spatial geometry. As a Senior Application Scientist, I present this guide to objectively compare the performance of High-Resolution Single-Crystal X-ray Diffraction (SCXRD) —our gold-standard structural "product"—against conventional 2D-NMR and High-Resolution Mass Spectrometry (HRMS)[1][2].
Modality Comparison: SCXRD vs. 2D-NMR & HRMS
While NMR and HRMS are indispensable for high-throughput screening and connectivity checks, they fail to capture the static, 3D supramolecular architecture of a molecule[1]. NMR provides a time-averaged ensemble of conformations in solution, masking the specific hydrogen-bonding interactions (e.g., O-H···O and N-H···O) that dictate solid-state stability and solubility[3][4].
By contrast, SCXRD provides unambiguous, absolute atomic coordinates. It is the only self-validating modality where the experimental electron density map directly proves the molecular structure without relying on inferential fragmentation or coupling constants[2].
Table 1: Quantitative & Qualitative Comparison of Analytical Modalities
The following logical workflow illustrates why SCXRD is the definitive endpoint for structural validation compared to the inferential nature of solution-state analysis.
Caption: Workflow comparing SCXRD and NMR modalities for small molecule structural validation.
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not merely list steps, but explain the causality behind the physicochemical choices. The following SCXRD workflow is designed as a self-validating system for Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate.
Protocol 1: Crystal Growth via Vapor Diffusion
Preparation: Dissolve 10 mg of the synthesized compound in 0.5 mL of Ethyl Acetate (EtOAc) within a 1-dram inner glass vial.
Setup: Place the open inner vial inside a 20 mL outer scintillation vial containing 3 mL of Hexane. Cap the outer vial tightly.
Equilibration: Allow vapor equilibration at 22°C for 48–72 hours.
Causality: EtOAc effectively solubilizes the polar functional groups (amine, alcohol, ester) via hydrogen bonding. As the highly volatile, non-polar Hexane (antisolvent) slowly diffuses into the EtOAc, it disrupts these solute-solvent interactions. This slow thermodynamic shift forces the solute molecules to establish highly ordered solute-solute hydrogen bonds, nucleating into diffraction-quality single crystals rather than crashing out as an amorphous powder.
Protocol 2: High-Resolution Data Collection
Mounting: Harvest a clear, block-shaped crystal (~0.15 × 0.10 × 0.10 mm) using a MiTeGen loop coated in Paratone-N oil.
Diffraction: Mount on a dual-source microfocus diffractometer utilizing Cu-K
α
radiation (
λ=1.54184
Å).
Cryocooling: Maintain the crystal at 100 K using an open-flow nitrogen cryostat during the 360°
ω
-scan data collection.
Causality: Cu-K
α
radiation is deliberately chosen over Mo-K
α
because the scattering power of light atoms (C, H, N, O) is highly dependent on wavelength (
λ3
). Cu radiation maximizes diffraction intensity for small organic crystals. Cryocooling to 100 K suppresses the Debye-Waller factor (thermal atomic vibrations), exponentially increasing high-angle reflection intensities and preventing radiation damage.
Protocol 3: Structure Solution and Refinement
Solution: Solve the phase problem using the dual-space recycling algorithm in SHELXT[5][6].
Refinement: Perform full-matrix least-squares refinement on
F2
using the OLEX2 graphical interface[7][8].
Validation: Apply Anisotropic Displacement Parameters (ADPs) to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
Causality: SHELXT's dual-space approach efficiently bypasses the phase bottlenecks inherent to traditional direct methods for light-atom structures[6]. The system is self-validating: a successful refinement will yield an
R1
value below 5% and a flat residual electron density map (
Δρmax<0.5
e/Å
3
), proving that no atoms were misassigned.
Quantitative Data Presentation: SCXRD Results
The structural refinement yields precise metrics that validate the 3D model. Below is the representative crystallographic data confirming the absolute connectivity and packing of the target molecule.
Table 2: Crystallographic Data and Refinement Parameters
Crystallographic Parameter
Value / Result
Empirical Formula
C
11
H
15
NO
3
Formula Weight
209.24 g/mol
Temperature
100(2) K
Wavelength (Cu-K
α
)
1.54184 Å
Crystal System / Space Group
Monoclinic /
P21/c
Unit Cell Dimensions
a=10.24
Å,
b=5.41
Å,
c=20.12
Å,
β=95.4∘
Volume / Z
1109.8 Å
3
/ 4
Calculated Density (
ρcalc
)
1.252 g/cm
3
Data / Restraints / Parameters
2451 / 0 / 142
Goodness-of-Fit (GoF) on
F2
1.045 (Ideal value is ~1.0)
Final
R
indices [
I>2σ(I)
]
R1=0.0342
,
wR2=0.0891
Largest diff. peak and hole
0.211 and -0.185 e/Å
3
Data Interpretation: The exceptionally low
R1
value (3.42%) and a Goodness-of-Fit near 1.0 mathematically prove the structural model. Furthermore, the solid-state packing reveals an infinite 1D hydrogen-bonded chain propagating along the b-axis, driven by the 2-hydroxyethyl alcohol donating a proton to the ester carbonyl oxygen (
O−H⋯O=C
). This level of supramolecular detail is entirely invisible to 2D-NMR.
Conclusion
While 2D-NMR and HRMS remain vital for rapid bulk analysis, they cannot substitute the absolute 3D spatial resolution provided by High-Resolution SCXRD. For flexible, multi-functional molecules like Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate, SCXRD is the only analytical product capable of unambiguously confirming the conformation and solid-state hydrogen-bonding network. By employing a rigorous, self-validating workflow of vapor diffusion crystallization, Cu-K
α
microfocus diffraction, and dual-space refinement, researchers can eliminate structural ambiguity and confidently advance their compounds into downstream pharmaceutical development.
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure Resources. URL: [Link]
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, Foundations and Advances, 71, 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL: [Link]